Uracil-2-propenal
Description
Uracil-2-propenal (C₇H₆N₂O₃) is a uracil derivative where a propenal (α,β-unsaturated aldehyde) group is attached to the pyrimidine ring at the 2-position. The α,β-unsaturated carbonyl system in the propenal moiety confers reactivity, enabling participation in conjugate addition or cycloaddition reactions, which are critical in designing bioactive molecules .
Properties
CAS No. |
86798-57-4 |
|---|---|
Molecular Formula |
C7H6N2O3 |
Molecular Weight |
166.13 g/mol |
IUPAC Name |
(E)-3-(2,4-dioxopyrimidin-1-yl)prop-2-enal |
InChI |
InChI=1S/C7H6N2O3/c10-5-1-3-9-4-2-6(11)8-7(9)12/h1-5H,(H,8,11,12)/b3-1+ |
InChI Key |
HWONZTOPTYHAOP-HNQUOIGGSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C=CC=O |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)/C=C/C=O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C=CC=O |
Synonyms |
uracil-2-propenal |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- This compound’s pyrimidine ring and aldehyde group enhance polarity and hydrogen-bonding capacity compared to the hydrophobic naphthalene or thiophene systems in the impurities .
- The α,β-unsaturated aldehyde in this compound is more reactive toward nucleophiles than the hydroxyl or amino groups in a .
Analytical Methods
The USP standards in emphasize impurity profiling via chromatographic methods (e.g., HPLC) and spectroscopic techniques. For this compound:
- Detection : Similar to g (unspecified impurity control), this compound derivatives may require HPLC with UV detection (λ = 260–280 nm) due to the pyrimidine ring’s absorbance .
- Stability : Unlike naphthol derivatives (c), this compound’s aldehyde group may necessitate stabilization under inert atmospheres to prevent oxidation .
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